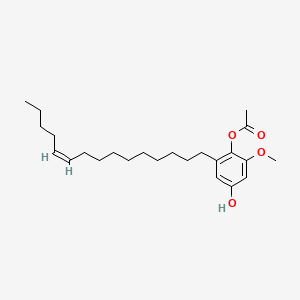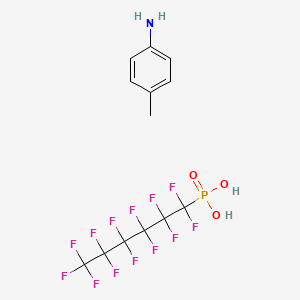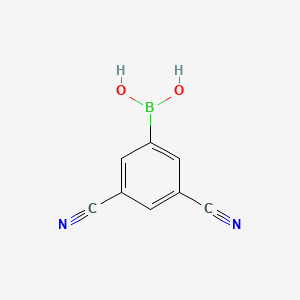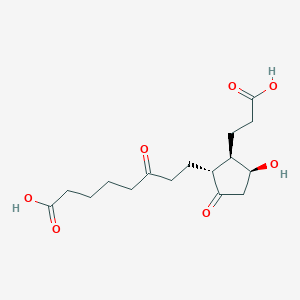![molecular formula C12H9NO4S B566091 2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid CAS No. 1266962-78-0](/img/structure/B566091.png)
2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid” is a chemical compound with the molecular formula C12H9NO4S . It has a molecular weight of 263.27 .
Physical And Chemical Properties Analysis
The molecular weight of “2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid” is 263.27 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
This compound has been used in the synthesis of new porphyrin derivatives for use in photodynamic therapy . These derivatives have shown significant photophysical data, suggesting that they can be useful as potential photosensitizers in biological studies .
Cell Imaging
The same porphyrin derivatives mentioned above have also been used in cell imaging . The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation of these derivatives make them suitable for this application .
Cancer Treatment
The significant photophysical data of the synthesized derivatives suggest that alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .
Construction of Metal-Organic Frameworks (MOFs)
Porphyrin-based MOFs constructed from porphyrin ligands and metal nodes combine the unique features of porphyrins and MOFs . They overcome their respective limitations and have been used in various applications .
Photocatalysis
Porphyrin-based MOFs have been used in the field of photocatalysis . They have shown progress in CO2 reduction, hydrogen evolution, organic synthesis, organic pollutant removal, and nitrogen fixation .
Sensor Development
Tetrakis (4-carboxyphenyl)-porphyrin (TCPP) is a popular porphyrin ligand utilized in the development of stable porphyrin-based MOF sensors . Several porphyrinic MOF sensors such as MOF-525, PCN-221, PCN-222, PCN-223, PCN-224, and PCN-225 have been synthesized using the TCPP ligand .
Eigenschaften
IUPAC Name |
2-[(4-carboxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-11(15)8-3-1-7(2-4-8)5-10-13-9(6-18-10)12(16)17/h1-4,6H,5H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYGKCMFBRKZKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)


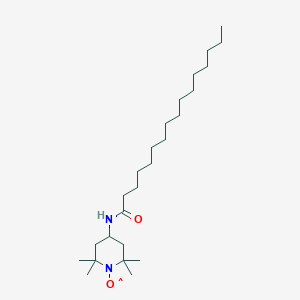

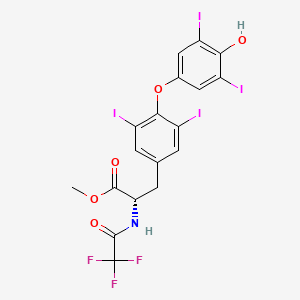
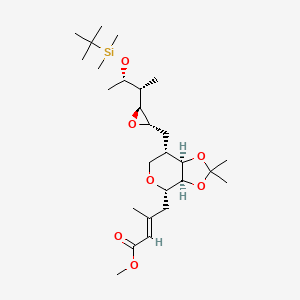
![(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol](/img/structure/B566025.png)
